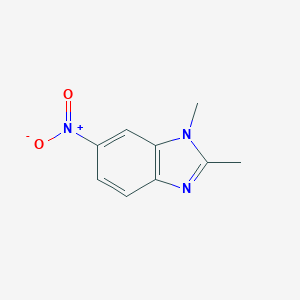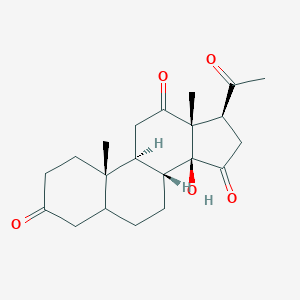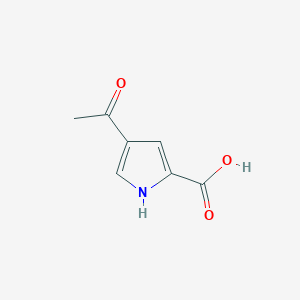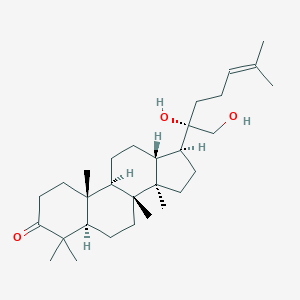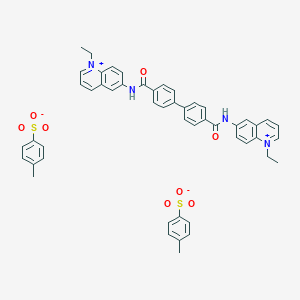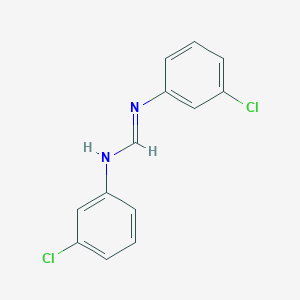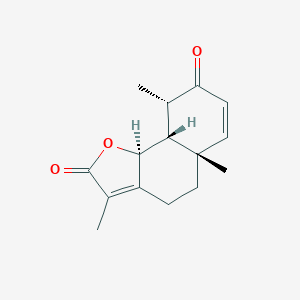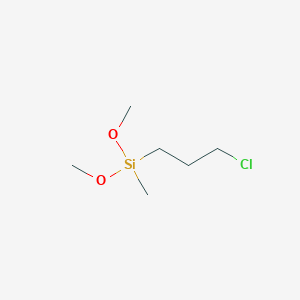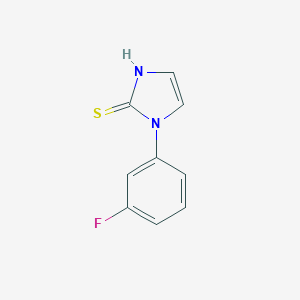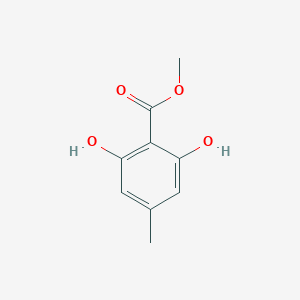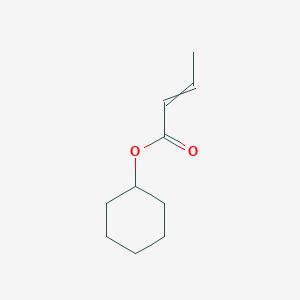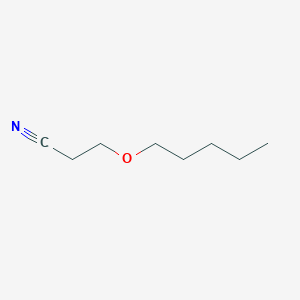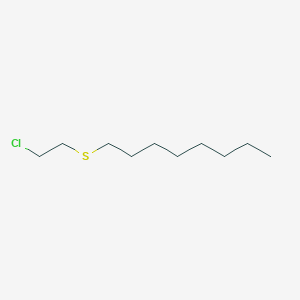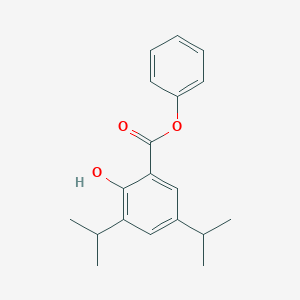
Phenyl 3,5-diisopropylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,5-diisopropylsalicylate, commonly known as DPIPS, is a chemical compound that has gained significant attention in the field of scientific research. DPIPS is a salicylate derivative that has been synthesized and studied for its potential applications in various fields, including biomedical research.
Aplicaciones Científicas De Investigación
DPIPS has been studied for its potential applications in various fields of scientific research. One of the primary applications of DPIPS is as a fluorescent probe for the detection of amyloid beta (Aβ) fibrils, which are associated with Alzheimer's disease. DPIPS has been shown to bind to Aβ fibrils and emit a strong fluorescent signal, making it a promising tool for the early detection and diagnosis of Alzheimer's disease.
DPIPS has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of DPIPS is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction may result in changes in the conformation and function of the biomolecules, leading to the observed biological effects of DPIPS.
Efectos Bioquímicos Y Fisiológicos
DPIPS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases, such as arthritis.
DPIPS has also been shown to have antioxidant properties, which may be beneficial in the prevention and treatment of oxidative stress-related diseases, such as cardiovascular disease and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPIPS is its high solubility in organic solvents, which makes it easy to handle in lab experiments. DPIPS also has a high fluorescent quantum yield, which makes it a sensitive probe for the detection of biomolecules.
One of the limitations of DPIPS is its potential toxicity, which may limit its use in certain applications. DPIPS may also have limited stability under certain conditions, which may affect its performance in lab experiments.
Direcciones Futuras
There are several future directions for the study of DPIPS. One direction is the development of new fluorescent probes based on the structure of DPIPS for the detection of other biomolecules. Another direction is the optimization of the synthesis method of DPIPS to improve its yield and purity. Additionally, the potential applications of DPIPS in the treatment of other diseases, such as cancer and neurodegenerative diseases, could be further explored.
Conclusion
In conclusion, DPIPS is a salicylate derivative that has gained significant attention in the field of scientific research. It has potential applications in various fields, including biomedical research. DPIPS has been shown to have anti-inflammatory and antioxidant properties, as well as potential applications in the detection of amyloid beta fibrils and cancer research. Despite its potential benefits, DPIPS also has limitations, such as potential toxicity and limited stability. Future research on DPIPS should focus on the development of new fluorescent probes and the optimization of its synthesis method, as well as exploring its potential applications in the treatment of other diseases.
Métodos De Síntesis
DPIPS can be synthesized through a reaction between salicylic acid and 3,5-diisopropylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction yields DPIPS as a white crystalline solid with a melting point of 124-125°C.
Propiedades
Número CAS |
16881-60-0 |
|---|---|
Nombre del producto |
Phenyl 3,5-diisopropylsalicylate |
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
phenyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C19H22O3/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19(21)22-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |
Clave InChI |
YYEAGXUACASJES-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
Otros números CAS |
16881-60-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



